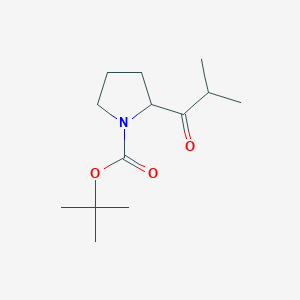

Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11(15)10-7-6-8-14(10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 |

InChI Key |

CKSLOLVETASRFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into different derivatives.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate, highlighting differences in substituents, physical properties, and applications:

Structural and Functional Differences

In contrast, the hydroxyethyl (7e) and formyl (CAS 1623409-38-0) substituents in analogs introduce hydrogen-bonding or electrophilic reactivity, respectively . Benzyl-substituted derivatives (e.g., tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate) exhibit aromatic groups that may stabilize charge-transfer interactions in photoredox catalysis .

Physical Properties :

- The target compound and benzyl-substituted analogs are typically oils, whereas carbamoyl (7e) and spiro-oxindole derivatives are solids with defined melting points . This difference likely stems from intermolecular interactions (e.g., hydrogen bonding in 7e).

Synthetic Utility :

- The Boc-protected pyrrolidine core is a versatile intermediate. For example, the spiro-oxindole derivative (328) demonstrates applications in synthesizing pharmacologically relevant alkaloids, while simpler analogs (e.g., 7e) are precursors to bioactive oxazoles .

Commercial Availability :

- Some derivatives, like tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate, are listed as discontinued, highlighting challenges in sourcing specialized pyrrolidine derivatives .

Biological Activity

Tert-butyl 2-(2-methylpropanoyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

The chemical structure of this compound can be described by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₂O₃ |

| Molecular Weight | 272.36 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents, moderate in water |

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria, particularly Gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae.

| Activity Type | Target Organism | IC50/Effect |

|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL |

| Antimicrobial | S. aureus | 25 µg/mL |

2. Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, such as the PI3K and mTOR pathways. This inhibition could lead to reduced proliferation of cancer cells.

| Enzyme Target | Activity Type | IC50/Effect |

|---|---|---|

| PI3K | Enzyme Inhibition | Not determined |

| mTOR | Enzyme Inhibition | Not determined |

Case Study 1: Anticancer Potential

In a study examining the anticancer effects of various pyrrolidine derivatives, this compound demonstrated promising results against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. Results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The carboxylic acid group may form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the presence of the pyrrolidine ring enhances the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.